molecular formula C38H32N2O4 B15150280 N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide

N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide

Cat. No.: B15150280
M. Wt: 580.7 g/mol
InChI Key: MQSNGEJGJJNMOX-UHFFFAOYSA-N
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Description

N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the biphenyl-4-yloxy intermediate: This step involves the reaction of biphenyl with a suitable reagent to introduce the oxy group.

    Coupling with phenylamine: The biphenyl-4-yloxy intermediate is then coupled with phenylamine under specific conditions to form the N-[4-(biphenyl-4-yloxy)phenyl] intermediate.

    Cyclization and functionalization: The intermediate undergoes cyclization and functionalization to introduce the dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl group.

    Final coupling: The final step involves coupling the intermediate with 3-phenylpropanamide to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(biphenyl-4-yloxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from similar compounds.

Properties

Molecular Formula

C38H32N2O4

Molecular Weight

580.7 g/mol

IUPAC Name

2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenyl-N-[4-(4-phenylphenoxy)phenyl]propanamide

InChI

InChI=1S/C38H32N2O4/c41-36(39-26-13-17-28(18-14-26)44-27-15-11-25(12-16-27)24-9-5-2-6-10-24)33(21-23-7-3-1-4-8-23)40-37(42)34-29-19-20-30(32-22-31(29)32)35(34)38(40)43/h1-20,29-35H,21-22H2,(H,39,41)

InChI Key

MQSNGEJGJJNMOX-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C(CC5=CC=CC=C5)C(=O)NC6=CC=C(C=C6)OC7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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